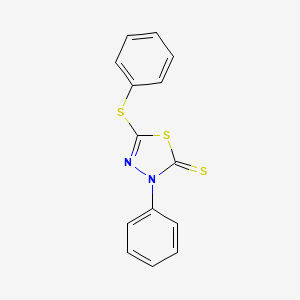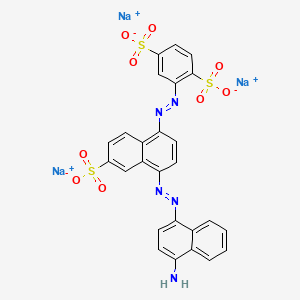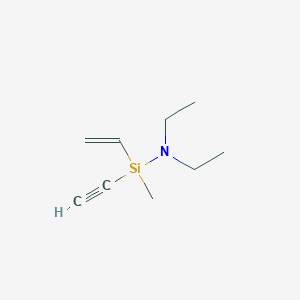
1-Ethenyl-N,N-diethyl-1-ethynyl-1-methylsilanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-N,N-diethyl-1-ethynyl-1-methylsilanamine is a chemical compound that belongs to the class of organosilicon compounds. It features a silicon atom bonded to an ethynyl group, an ethenyl group, a methyl group, and a diethylamino group. This unique structure imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-N,N-diethyl-1-ethynyl-1-methylsilanamine typically involves the reaction of a silicon-containing precursor with appropriate organic reagents. One common method is the hydrosilylation reaction, where a silicon-hydride compound reacts with an alkyne in the presence of a catalyst to form the desired product. The reaction conditions often include the use of platinum or rhodium catalysts, elevated temperatures, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethenyl-N,N-diethyl-1-ethynyl-1-methylsilanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ethenyl and ethynyl groups to alkanes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under mild conditions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Alkanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-N,N-diethyl-1-ethynyl-1-methylsilanamine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the design of silicon-containing drugs.
Industry: It is used in the production of specialty polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1-Ethenyl-N,N-diethyl-1-ethynyl-1-methylsilanamine involves its interaction with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen, allowing the compound to participate in diverse chemical reactions. The ethenyl and ethynyl groups provide sites for further functionalization, enabling the compound to act as a versatile building block in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethenyl-1-methylsilanamine: Lacks the diethylamino and ethynyl groups.
N,N-Diethyl-1-ethynyl-1-methylsilanamine: Lacks the ethenyl group.
1-Ethenyl-N,N-diethylsilanamine: Lacks the ethynyl and methyl groups.
Uniqueness
1-Ethenyl-N,N-diethyl-1-ethynyl-1-methylsilanamine is unique due to the presence of both ethenyl and ethynyl groups, which provide distinct reactivity and functionalization options. The diethylamino group enhances its solubility and reactivity in organic solvents, making it a valuable compound in various chemical applications.
Eigenschaften
CAS-Nummer |
64015-74-3 |
|---|---|
Molekularformel |
C9H17NSi |
Molekulargewicht |
167.32 g/mol |
IUPAC-Name |
N-(ethenyl-ethynyl-methylsilyl)-N-ethylethanamine |
InChI |
InChI=1S/C9H17NSi/c1-6-10(7-2)11(5,8-3)9-4/h3,9H,4,6-7H2,1-2,5H3 |
InChI-Schlüssel |
DOJKOVXOMCKPDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)[Si](C)(C=C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


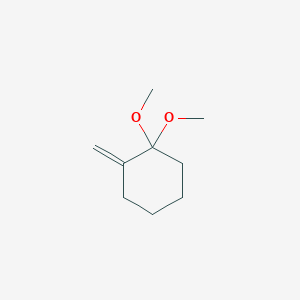
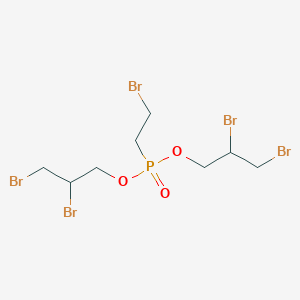
![N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide](/img/structure/B14483191.png)
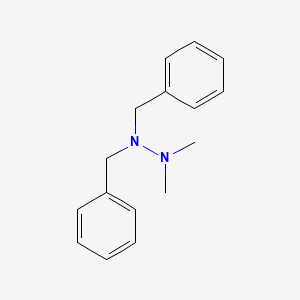
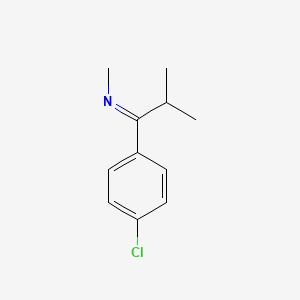
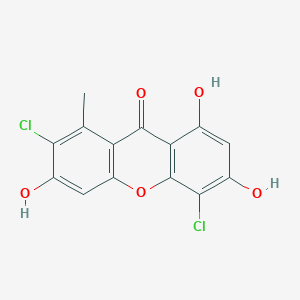
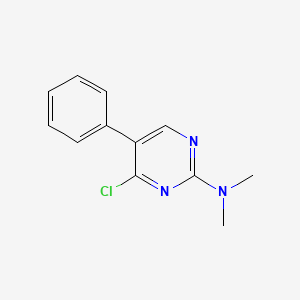
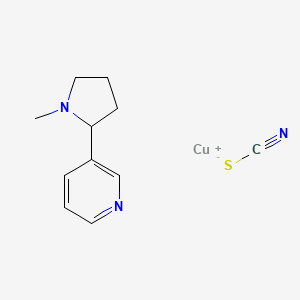
![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
